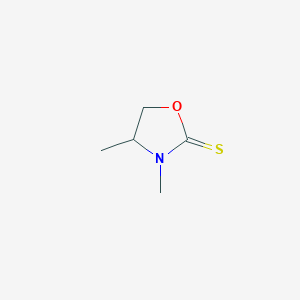
3,4-Dimethyl-1,3-oxazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-1,3-oxazolidine-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C5H9NOS and its molecular weight is 131.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Asymmetric Synthesis
One of the primary applications of 3,4-Dimethyl-1,3-oxazolidine-2-thione is in asymmetric synthesis. It serves as a chiral auxiliary in reactions that require the introduction of chirality into molecules. The compound is particularly noted for its role in the synthesis of chiral oxazolidine-2-thione derivatives, which are crucial in creating complex organic molecules with specific stereochemical configurations. The efficiency of these reactions can be attributed to the compound's ability to stabilize transition states and facilitate the formation of chiral centers .
Case Study : A study demonstrated that using this compound in an asymmetric aldol reaction resulted in high yields and selectivity for the desired chiral product. The methodology involved reacting the compound with various aldehydes under optimized conditions, showcasing its utility as a reliable chiral auxiliary .
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth.
Data Table: Antimicrobial Activity of Oxazolidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
This table summarizes the MIC values for different bacterial strains, indicating that modifications to the oxazolidine structure can enhance antimicrobial efficacy .
Cosmetic Applications
Preservative Use
this compound has been evaluated for its potential as a preservative in cosmetic formulations. Its low toxicity profile and effectiveness against microbial contamination make it a suitable candidate for inclusion in personal care products.
Regulatory Insights
The Scientific Committee on Cosmetology has reviewed the safety and efficacy of this compound in cosmetics. Studies have shown that at concentrations up to 0.1%, it does not pose significant health risks when used as a preservative . Long-term studies indicate minimal systemic absorption and no carcinogenic effects at tested concentrations .
Environmental Applications
Biocidal Properties
The compound is also being explored for its biocidal properties as a potential agent for pest control. Its effectiveness against various pests suggests it could be developed into eco-friendly agricultural products.
Case Study : Research on formulations containing this compound demonstrated significant efficacy in repelling common agricultural pests while posing lower risks to beneficial insects compared to traditional pesticides .
Eigenschaften
CAS-Nummer |
148453-64-9 |
|---|---|
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.2 g/mol |
IUPAC-Name |
3,4-dimethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-4-3-7-5(8)6(4)2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
DGZYLRMITQAHTA-UHFFFAOYSA-N |
SMILES |
CC1COC(=S)N1C |
Kanonische SMILES |
CC1COC(=S)N1C |
Synonyme |
2-Oxazolidinethione,3,4-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















